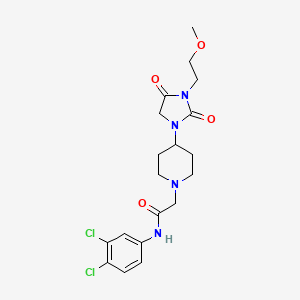

![molecular formula C19H18N4O3 B2556891 3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1235150-80-7](/img/structure/B2556891.png)

3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one represents a remarkable confluence of structure and function, spanning across fields such as chemistry, biology, and pharmacology. This multi-faceted molecule contains structural motifs that offer a versatile platform for a variety of applications and interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Method 1

Starting with 3,4-dihydroisoquinoline, a methoxy substituent is introduced at the 6-position using a nucleophilic substitution reaction with methoxide ions.

The intermediate product undergoes a coupling reaction with 2-oxoethyl benzo[d][1,2,3]triazin-4(3H)-one under controlled conditions, typically in the presence of a suitable base such as potassium carbonate, and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Temperature: Approximately 80°C.

Reaction time: 4-6 hours.

Industrial Production Methods

The process is upscaled using continuous flow reactors to ensure consistent quality and yield.

Solvents like dichloromethane or acetonitrile are employed, with efficient stirring and temperature control.

Purification is achieved through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation

The methoxy group can be oxidized to a hydroxy group using reagents like pyridinium chlorochromate (PCC).

Oxidation conditions include mild temperatures and an inert atmosphere.

Reduction

The carbonyl group in the benzo[d][1,2,3]triazin-4(3H)-one moiety can be reduced to an alcohol using sodium borohydride or lithium aluminum hydride.

Conditions: Room temperature, followed by aqueous work-up.

Substitution

Halogenation reactions can introduce halogens at specific positions using reagents like N-bromosuccinimide (NBS) under photolytic conditions.

Aromatic substitution can also occur using electrophilic reagents like sulfur trioxide or nitrating agents.

Common Reagents and Conditions

Oxidation: : PCC, Jones reagent, oxygen in the presence of a catalyst.

Reduction: : NaBH₄, LiAlH₄, catalytic hydrogenation.

Substitution: : NBS, halogen gases, SO₃, nitration mixture (HNO₃/H₂SO₄).

Major Products Formed

Hydroxy derivatives, halogenated compounds, reduced alcohols, and nitrated aromatics.

Aplicaciones Científicas De Investigación

This compound has found applications across multiple disciplines:

Chemistry

Used as a building block for synthesizing more complex molecules.

Acts as a ligand in coordination chemistry due to its nitrogen and oxygen donor atoms.

Biology

Investigated for its interaction with various biological targets, including enzymes and receptors.

Potential inhibitor or activator in biochemical pathways.

Medicine

Explored for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anti-cancer activities.

Basis for the development of new therapeutic agents.

Industry

Used in the synthesis of dyes and pigments.

Role in the production of materials with specific electronic properties.

Mecanismo De Acción

The mechanism by which 3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one exerts its effects involves:

Molecular Targets: : Binding to specific receptors or enzymes, modulating their activity.

Pathways Involved: : Influences signal transduction pathways, potentially altering cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzo[d][1,2,3]triazin-4(3H)-one: stands out due to its unique structural features that impart specific chemical and biological properties.

Other compounds in the same family include:

3-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-benzo[d][1,2,3]triazine.

3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-benzo[d][1,2,3]triazine.

3-(2-(6-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-benzo[d][1,2,3]triazine.

By comparing This compound with its analogs, researchers can identify unique attributes that make it a valuable molecule for further study and application.

Propiedades

IUPAC Name |

3-[2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-26-15-7-6-14-11-22(9-8-13(14)10-15)18(24)12-23-19(25)16-4-2-3-5-17(16)20-21-23/h2-7,10H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDJRGOBXFPVBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CN(CC2)C(=O)CN3C(=O)C4=CC=CC=C4N=N3)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate](/img/structure/B2556810.png)

![5-(benzyloxy)-2-[(4-bromophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2556811.png)

![N-benzyl-1-(4-chloro-2-methylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556813.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2556816.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2556820.png)

![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556822.png)

![7-Oxa-2-Azaspiro[4.5]Decane Hydrochloride](/img/structure/B2556825.png)

![4-bromo-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556828.png)

![2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2556830.png)